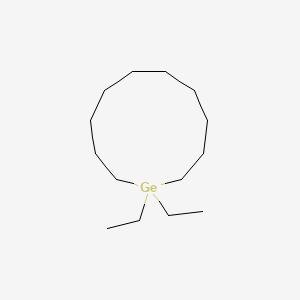
1,1-Diethylgermacycloundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethylgermacycloundecane is a chemical compound with the molecular formula C14H30Ge It is a member of the germacycloundecane family, which are organogermanium compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethylgermacycloundecane typically involves the reaction of germanium tetrachloride with diethylmagnesium in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
GeCl4+2Et2Mg→Ge(Et)2+2MgCl2
The product, this compound, is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethylgermacycloundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form germane.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Germanium dioxide (GeO2)
Reduction: Germane (GeH4)
Substitution: Various substituted germacycloundecanes
Aplicaciones Científicas De Investigación
1,1-Diethylgermacycloundecane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Studies have explored its potential as an anti-cancer agent due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems.
Industry: It is used in the production of semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of 1,1-Diethylgermacycloundecane involves its interaction with various molecular targets. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells by disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethylgermacycloundecane
- 1,1-Diethylgermacyclododecane
- 1,1-Diethylgermacyclononane
Comparison
1,1-Diethylgermacycloundecane is unique due to its specific molecular structure, which imparts distinct chemical properties Compared to similar compounds, it has a higher reactivity towards oxidation and substitution reactions
Propiedades
Número CAS |
56438-29-0 |
|---|---|
Fórmula molecular |
C14H30Ge |
Peso molecular |
271.02 g/mol |
Nombre IUPAC |
1,1-diethyl-germacycloundecane |
InChI |
InChI=1S/C14H30Ge/c1-3-15(4-2)13-11-9-7-5-6-8-10-12-14-15/h3-14H2,1-2H3 |
Clave InChI |
POYQBOZBVPABLX-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge]1(CCCCCCCCCC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, trimethyl[(1-methylnonyl)oxy]-](/img/structure/B13953520.png)
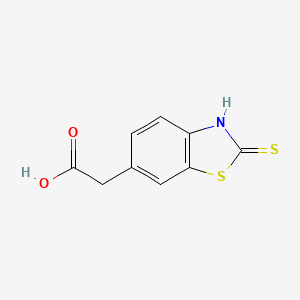
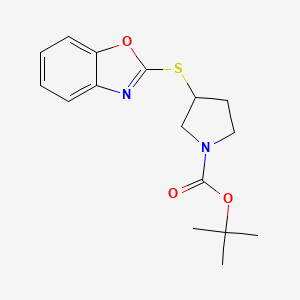
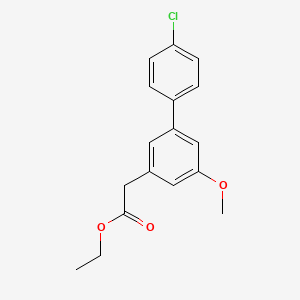

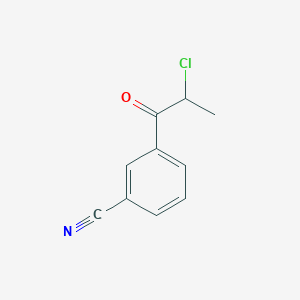
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[(3-nitrophenyl)sulfonyl]amino]-](/img/structure/B13953559.png)


![3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13953582.png)


![4-((3-(4-(Hydroxymethyl)phenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13953588.png)
